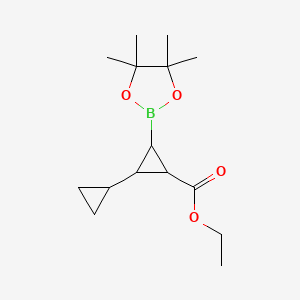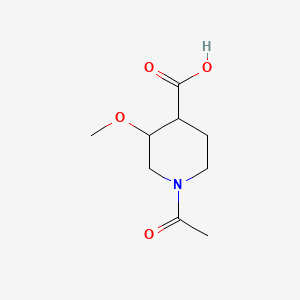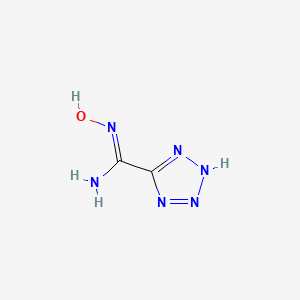
N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound It is known for its unique structure, which includes a tetrazole ring and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring . Another method involves the use of amidoximation, diazotization, substitution, and electrophilic addition reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and the use of solvents like DMF (dimethylformamide) or water .
Major Products
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and oxides. These products have diverse applications in materials science and medicinal chemistry .
Scientific Research Applications
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide exerts its effects involves the interaction of its tetrazole ring with molecular targets. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-1H-1,2,4-triazole-5-carboxamide
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide stands out due to its unique combination of a tetrazole ring and a carboximidamide group. This structure imparts distinct chemical properties, such as high nitrogen content and stability, making it suitable for applications in high-energy materials and medicinal chemistry .
Properties
Molecular Formula |
C2H4N6O |
|---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
N'-hydroxy-2H-tetrazole-5-carboximidamide |
InChI |
InChI=1S/C2H4N6O/c3-1(6-9)2-4-7-8-5-2/h9H,(H2,3,6)(H,4,5,7,8) |
InChI Key |
VDDNNUYYFBUHBF-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NNN=N1)/C(=N/O)/N |
Canonical SMILES |
C1(=NNN=N1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)

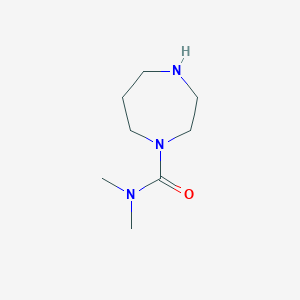

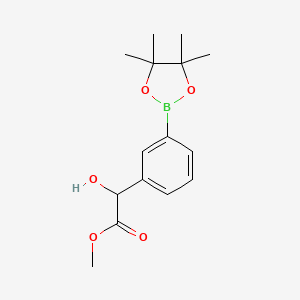


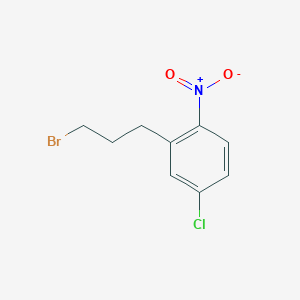

![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

